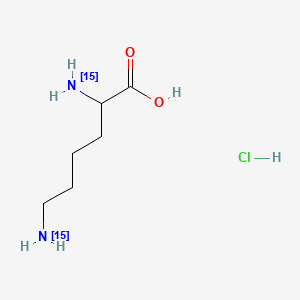
6-bromo-8aH-isoquinolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-8aH-isoquinolin-1-one is a brominated derivative of isoquinolinone, a nitrogen-containing heterocyclic compound Isoquinolinones are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8aH-isoquinolin-1-one can be achieved through several methods. One common approach involves the bromination of isoquinolinone derivatives. For example, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline and 4-bromoisoquinolinone under different conditions . The reaction typically involves the use of palladium(II) bromide (PdBr2), copper(II) bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile (MeCN) or dichloromethane (CH2Cl2) as solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar catalytic systems. The choice of solvents, catalysts, and reaction conditions can be optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
6-Bromo-8aH-isoquinolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The isoquinolinone ring can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of bases or acids to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinolinones with different functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced isoquinolinone derivatives with altered electronic properties.
科学研究应用
6-Bromo-8aH-isoquinolin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Medicine: Isoquinolinone derivatives are known for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
作用机制
The mechanism of action of 6-bromo-8aH-isoquinolin-1-one and its derivatives involves interactions with specific molecular targets and pathways. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with target proteins or enzymes. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of protein-protein interactions. The exact molecular targets and pathways depend on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
4-Bromoisoquinoline: Another brominated isoquinoline derivative with similar reactivity but different substitution patterns.
6-Bromoisoquinolin-1-ol:
Isoquinolin-1(2H)-one: The parent compound without the bromine substitution, exhibiting different reactivity and biological activities.
Uniqueness
6-Bromo-8aH-isoquinolin-1-one is unique due to the presence of the bromine atom at the 6-position, which significantly influences its chemical reactivity and potential applications. The bromine atom can participate in various chemical reactions, making the compound a versatile building block for the synthesis of more complex molecules. Additionally, the compound’s derivatives may exhibit unique biological activities, making it a valuable candidate for drug discovery and development.
属性
分子式 |
C9H6BrNO |
|---|---|
分子量 |
224.05 g/mol |
IUPAC 名称 |
6-bromo-8aH-isoquinolin-1-one |
InChI |
InChI=1S/C9H6BrNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5,8H |
InChI 键 |
HDRXJUROWCHETK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=CC=NC(=O)C21)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


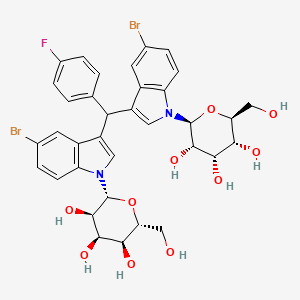

![6-[3-[(2S)-2-(methylamino)propyl]phenoxy]-N-(2-sulfanylethyl)hexanamide](/img/structure/B12365498.png)

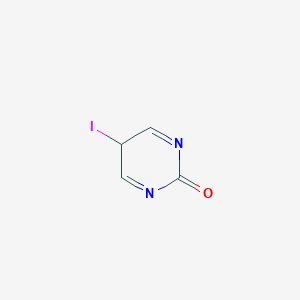
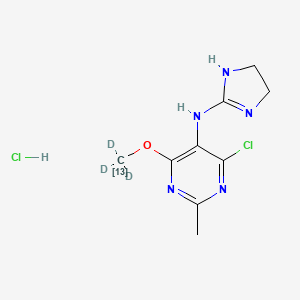
![2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide](/img/structure/B12365511.png)
![N-(4,5-difluorocyclohexa-1,5-dien-1-yl)-3-[6-[4-(3-methoxyphenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B12365533.png)
![(1R,4R)-5-[2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-6-[6-(4-methoxypyridin-3-yl)-4-methylpyrazolo[4,3-c]pyridin-1-yl]-1-methylimidazo[4,5-c]pyridin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12365538.png)
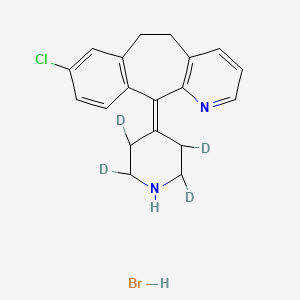
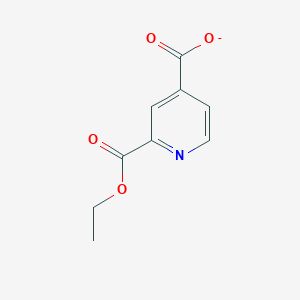
![Sodium;4-[4-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B12365547.png)

